Home > Products > Screening Compounds P25957 > Halofuginone hydrobromide
Halofuginone hydrobromide - 64924-67-0

Halofuginone hydrobromide

Catalog Number: EVT-269291
CAS Number: 64924-67-0
Molecular Formula: C16H18Br2ClN3O3
Molecular Weight: 495.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Halofuginone hydrobromide, a halogenated derivative of the febrifugine alkaloid, is recognized as a potent bioactive molecule with a broad range of applications in scientific research. [, ] Originally isolated from the Chinese herb Dichroa febrifuga, it has garnered significant attention for its diverse biological activities. [] This compound is often employed as a tool to investigate various cellular processes and signaling pathways due to its inhibitory effects on specific enzymes and cellular functions. []

Future Directions
  • Drug Delivery and Formulation: Enhancing its solubility and bioavailability remains a key area of development. Research into novel drug delivery systems, such as nanoformulations and targeted delivery strategies, could improve its therapeutic potential. [, ]

  • Clinical Translation: While showing promise in preclinical studies, further clinical trials are needed to determine its safety and efficacy in human diseases. Well-designed clinical studies will be essential to establish its therapeutic potential and guide its use in clinical practice. [, , ]

Febrifugine

  • Relevance: Halofuginone hydrobromide is a synthetic analog of febrifugine. [] While both compounds share structural similarities, Halofuginone hydrobromide is primarily investigated for its anticoccidial, anticancer, and antifibrotic properties.

7-Bromo-6-chloroquinazolin-4(3H)-one

  • Compound Description: This compound serves as a crucial starting material in the synthesis of Halofuginone hydrobromide. []

7-Bromo-6-chloro-3-(3-cholroacetonyl) quinazolin-4(3H)-one

  • Compound Description: This compound is a synthetic intermediate produced during the synthesis of Halofuginone hydrobromide. []

N-alkyl-substituted-piperidone hydrochlorides

  • Compound Description: These compounds are a class of chemicals used as starting materials in a novel and efficient synthesis of Halofuginone hydrobromide and its analogs. []

Tempostatin

  • Compound Description: Tempostatin appears to be another name for Halofuginone hydrobromide, used in a clinical trial for bladder cancer. [, ]

Chlorobromofebrifugine

  • Compound Description: This compound shares a close structural resemblance to Febrifugine and, by extension, Halofuginone hydrobromide. It displays anticoccidial activity. []

Lasalocid

  • Compound Description: Lasalocid is a polyether ionophore coccidiostat frequently used in poultry production. [, , ] It is also investigated for potential cross-contamination issues within feed production. []
  • Compound Description: These compounds, alongside Lasalocid A sodium and Halofuginone hydrobromide, represent commonly used coccidiostats in poultry production. [, , ]
Classification
  • Chemical Name: Halofuginone hydrobromide
  • Molecular Formula: C₁₆H₁₇BrClN₃·HBr
  • Molecular Weight: 495.60 g/mol
  • CAS Number: 64924-67-0
Synthesis Analysis

The synthesis of halofuginone hydrobromide involves multiple steps, generally starting from 7-bromo-6-chloroquinazolin-4(3H)-one. The most common synthesis route includes:

  1. Preparation of Intermediates:
    • The initial step involves the synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one from m-chlorotoluene through a series of reactions that include chlorination and acylation.
    • Chloroacetone is then introduced in a two-step process to yield 7-bromo-6-chloro-3-(3-chloroacetonyl)quinazolin-4(3H)-one.
  2. Final Steps:
    • The final synthesis of halofuginone hydrobromide is achieved through a four-step reaction sequence involving condensation, cyclization, deprotection, and isomerization.
    • The product is purified by crystallization techniques, yielding a high-purity final product with a melting point ranging from 248°C to 307°C depending on the specific synthesis conditions .

Technical Parameters

  • Solvents Used: Ethanol, formamide, and concentrated hydrochloric acid.
  • Temperature Ranges: Reactions are typically conducted at room temperature to elevated temperatures (150–170°C) depending on the step.
  • Yield: Reported yields can be as high as 96% for certain intermediates.
Molecular Structure Analysis

Halofuginone hydrobromide features a complex molecular structure characterized by:

  • A quinazolinone core with bromine and chlorine substituents.
  • A piperidine-derived side chain that contributes to its biological activity.

Structural Details

  • Isomerism: The compound exists as a racemic mixture, primarily consisting of the trans-isomer. The presence of the cis-isomer is typically minimized during synthesis.
  • Functional Groups: The structure includes a carbonyl group (C=O), halogen substituents (Br and Cl), and a piperidine ring which is crucial for its pharmacological properties .
Chemical Reactions Analysis

Halofuginone hydrobromide can participate in various chemical reactions:

  1. Condensation Reactions: Involves the formation of new carbon-carbon bonds during the synthesis process.
  2. Cyclization Reactions: Key steps involve cyclizing precursors to form the quinazolinone framework.
  3. Deprotection Reactions: Removing protective groups to yield the active form of halofuginone.

Reaction Conditions

  • Typically involves mild conditions to avoid degradation of sensitive functional groups.
  • Use of catalysts such as potassium tert-butoxide has been noted to enhance reaction efficiency .
Mechanism of Action

Halofuginone hydrobromide exerts its pharmacological effects primarily through the inhibition of collagen type I synthesis, which plays a critical role in fibrosis and other pathological conditions. It acts by modulating signaling pathways involved in cell proliferation and differentiation.

Key Mechanistic Insights

  • Inhibition of TGF-beta Signaling: Halofuginone interferes with transforming growth factor-beta signaling pathways, leading to reduced collagen deposition.
  • Impact on Immune Response: It also exhibits immunomodulatory effects that contribute to its efficacy against coccidial infections in poultry .
Physical and Chemical Properties Analysis

Halofuginone hydrobromide exhibits specific physical and chemical properties:

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in water, ethanol, and other polar solvents.
  • Melting Point: Varies based on purity but generally falls between 248°C and 307°C.

Stability

The compound's stability can be influenced by environmental factors such as temperature and pH levels. It is sensitive to light and should be stored in dark conditions to prevent degradation .

Applications

Halofuginone hydrobromide has several significant applications:

  1. Veterinary Medicine: Primarily used as an anti-coccidial agent in poultry farming to prevent coccidiosis caused by Eimeria species.
  2. Potential Therapeutic Uses: Investigated for use in treating fibrotic diseases and certain cancers due to its ability to modulate collagen synthesis .
  3. Research Applications: Utilized in studies exploring mechanisms of fibrosis and immune response modulation.
Introduction to Halofuginone Hydrobromide

Historical Development and Natural Precursors

Halofuginone hydrobromide is a semi-synthetic quinazolinone alkaloid derived from febrifugine, the primary bioactive compound isolated from the Chinese herb Dichroa febrifuga (Chang Shan). This plant has been used in traditional Chinese medicine for centuries to treat malaria and febrile conditions [9]. Febrifugine’s potent antimalarial properties were first documented in Western scientific literature in the 1940s, but its clinical utility was limited by significant toxicity, including hepatotoxicity and gastrointestinal effects [9]. In the 1970s, structural optimization efforts yielded halofuginone (a halogenated derivative), which exhibited improved bioactivity and reduced toxicity. Its hydrobromide salt form was later developed to enhance stability and solubility for pharmaceutical applications [7]. The compound gained initial veterinary approval in the 1980s as an anticoccidial agent (brand name Halocur) and has since been investigated for diverse therapeutic applications in humans, including oncology, immunology, and fibrotic diseases [1] [10].

Table 1: Natural Precursors and Derivatives of Halofuginone Hydrobromide

CompoundSourceKey PropertiesLimitations
FebrifugineDichroa febrifuga rootsPotent antimalarial (EC50 = 7.0 × 10−10 M vs. Plasmodium)High toxicity (nausea, hepatotoxicity)
IsofebrifugineDichroa febrifuga leavesStructural isomer of febrifugineLower antimalarial potency
HalofuginoneSemi-synthetic derivativeImproved stability; broad bioactivity (anticoccidial, antifibrotic, antitumor)Poor aqueous solubility
Halofuginone HBrSalt formulationEnhanced pharmaceutical stabilityRequires advanced delivery systems (e.g., nanomicelles)

Pharmacological Classification and Academic Relevance

Halofuginone hydrobromide is pharmacologically classified as a multi-target inhibitor with demonstrated activity across several key biological pathways:

  • Collagen Synthesis Inhibition: It specifically downregulates collagen type I gene expression by inhibiting the Smad3 pathway downstream of TGF-β signaling. This positions it as a candidate for treating fibrotic disorders like scleroderma, for which it holds FDA orphan drug designation [1] [4] [6].
  • Aminoacyl-tRNA Synthetase Inhibition: As a high-affinity competitive inhibitor of prolyl-tRNA synthetase (ProRS; Ki = 18.3 ± 0.5 nM), it triggers the amino acid starvation response (AAR). This pathway modulates immune function by selectively suppressing T helper 17 (Th17) cell differentiation, relevant to autoimmune diseases [1] [4].
  • Antiangiogenic & Antitumor Effects: It inhibits matrix metalloproteinase-2 (MMP-2) expression and tumor stromal support, reducing metastasis in models of hepatocellular carcinoma, osteosarcoma, and triple-negative breast cancer (TNBC). Nanoformulations (e.g., TPGS micelles) significantly enhance its efficacy against TNBC by improving cellular uptake and overcoming multidrug resistance [2] [6] [7].

Table 2: Molecular Targets and Therapeutic Implications of Halofuginone Hydrobromide

Molecular TargetMechanismTherapeutic AreaResearch Findings
Prolyl-tRNA synthetaseCompetitive inhibition → AAR pathway activationAutoimmune diseasesSuppresses Th17 differentiation; ameliorates murine multiple sclerosis models
Collagen α1(I) chain gene promoterTranscriptional downregulationFibrotic diseasesReduces collagen deposition in scleroderma and keloid models [7]
MMP-2Suppression of expression & activityOncology, AngiogenesisInhibits tumor neovascularization in glioblastoma models [6]
TGF-β/Smad3 pathwayDownstream signal disruptionFibrosis, OncologyAttenuates epithelial-mesenchymal transition in metastatic cancers [6]

Academic interest in halofuginone hydrobromide spans:

  • Fibrosis Research: As a selective collagen inhibitor, it is a tool compound for studying TGF-β-driven pathologies. Clinical trials have explored its utility in muscular dystrophy and systemic sclerosis [3] [4].
  • Immunology: Its Th17-specific immunosuppressive effects (without broad immunosuppression) offer insights into cytokine signaling and autoimmune pathogenesis [1] [4].
  • Oncology Innovations: Nano-encapsulation platforms (e.g., TPGS micelles) have increased its bioavailability and antitumor efficacy by >68% in TNBC xenografts, highlighting its potential in nanomedicine [2].
  • Antiviral Applications: Emerging studies indicate broad-spectrum activity against viruses (e.g., SARS-CoV-2, EV-A71) via host-directed mechanisms [8].

Properties

CAS Number

64924-67-0

Product Name

Halofuginone hydrobromide

IUPAC Name

7-bromo-6-chloro-3-[3-[(2R,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide

Molecular Formula

C16H18Br2ClN3O3

Molecular Weight

495.6 g/mol

InChI

InChI=1S/C16H17BrClN3O3.BrH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14-,15-;/m1./s1

InChI Key

SJUWEPZBTXEUMU-CTHHTMFSSA-N

SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br

Solubility

Soluble in DMSO

Synonyms

Halofuginone HBr; Halofuginone-HBr; HalofuginoneHBr; Halofuginone hydrobromide; Halofuginone-hydrobromide; Halofuginonehydrobromide

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br

Isomeric SMILES

C1C[C@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.